3-[(1E)-2-phenylethenyl]cinnoline
Description
Historical Context and Evolution of Cinnoline (B1195905) Chemistry
The history of cinnoline chemistry dates back to 1883, with the first synthesis of the cinnoline core by Victor von Richter. researchgate.netijper.org This initial synthesis, known as the Richter cinnoline synthesis, involved the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in an aqueous solution to produce 4-hydroxycinnoline-3-carboxylic acid. researchgate.net This intermediate could then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline heterocycle. researchgate.net
Following this discovery, the field evolved with the development of numerous other synthetic protocols. nih.govresearchgate.net These methods often utilize precursors such as arenediazonium salts, aryl hydrazines, and arylhydrazones. nih.govresearchgate.net A significant advancement in cinnoline synthesis has been the advent of metal-catalyzed cross-coupling reactions, which have provided more efficient and versatile routes to a wide array of cinnoline derivatives. nih.govresearchgate.net In recent years, transition-metal-catalyzed C-H bond activation has also emerged as a powerful strategy for constructing the cinnoline framework.
Significance of Cinnoline Derivatives in Advanced Organic Synthesis
The cinnoline scaffold is a valuable building block for synthetic and medicinal chemists. Its derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net For instance, Cinoxacin is a known antibacterial agent used for treating urinary tract infections. nih.gov The versatility of the cinnoline ring allows for the introduction of various substituents at different positions, leading to a wide range of molecular architectures and biological functions.
In advanced organic synthesis, cinnoline derivatives serve as key intermediates for the construction of more complex polycyclic and heterocyclic systems. The development of efficient synthetic methods, such as those catalyzed by rhodium(III), has enabled the creation of diverse cinnolines and cinnolinium salts from readily available starting materials like Boc-arylhydrazines and alkynes. These synthetic advancements have made the cinnoline core more accessible for applications in materials science, where derivatives have shown potential in areas like n-channel semiconductors and photoelectric materials.
Structural Features of the Cinnoline Core and Substituted Variants
The fundamental structure of cinnoline is a bicyclic system with the formula C₈H₆N₂. researchgate.net It is an aromatic compound, and the presence of the two adjacent nitrogen atoms in the six-membered ring significantly influences its chemical properties and reactivity. ijper.org The nitrogen atoms impart a basic character to the molecule, with a pKa of 2.64. ijper.org
Substituted variants of cinnoline can be prepared with a wide array of functional groups attached to the benzene (B151609) or pyridazine (B1198779) ring. The specific compound of focus, 3-[(1E)-2-phenylethenyl]cinnoline , features a styryl group (a phenylethenyl group) at the 3-position of the cinnoline core. The "(1E)" designation in its name indicates the stereochemistry of the double bond in the ethenyl linker, specifying an trans configuration where the phenyl group and the cinnoline ring are on opposite sides of the double bond. This particular substitution pattern adds a significant conjugated system to the cinnoline scaffold, which can influence its electronic and photophysical properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12N2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(2-phenylethenyl)cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-12H |
InChI Key |
AWBTVSLTEQNTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 1e 2 Phenylethenyl Cinnoline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 3-[(1E)-2-phenylethenyl]cinnoline, the proton signals are expected in distinct regions. The protons of the cinnoline (B1195905) and phenyl rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The two vinylic protons of the ethenyl bridge, being in a trans configuration, would likely show a large coupling constant (J), typically in the range of 12-18 Hz, and their chemical shifts would be influenced by the adjacent aromatic systems. Protons on the cinnoline ring are deshielded due to the electronegativity of the nitrogen atoms, often resulting in signals at the lower field end of the aromatic region.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic Protons (-CH=CH-) | 7.0 - 8.0 | Doublet, Doublet |
| Phenyl Protons | 7.2 - 7.8 | Multiplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of every carbon signal. libretexts.orglibretexts.org For this compound, the sp² hybridized carbons of the aromatic and vinylic groups would dominate the spectrum. Carbons in the cinnoline ring, particularly those adjacent to the nitrogen atoms (like C3 and C4), are expected to be significantly downfield. Carbonyl carbons, if present in analogues, typically resonate at the furthest downfield positions (160-220 ppm). libretexts.org
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
|---|---|
| Vinylic Carbons (-CH=CH-) | 120 - 140 |
| Phenyl Carbons | 125 - 140 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. vscht.cz The spectrum of this compound is expected to show characteristic absorption bands. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp² C-H stretching of the vinyl group would also be in this region. vscht.cz The C=C stretching vibrations from both the aromatic rings and the ethenyl linker would be observed in the 1400-1600 cm⁻¹ range. The C=N stretching vibration of the cinnoline ring is also expected in this region, often around 1500-1650 cm⁻¹. libretexts.org The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Vinylic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Vinylic C=C | Stretch | ~1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. youtube.com Conjugated systems like this compound, which contains multiple aromatic rings and a double bond, are expected to be strong UV-Vis absorbers. The extended π-conjugation across the styryl and cinnoline moieties allows for π → π* transitions, which typically result in strong absorption bands at longer wavelengths. For similar conjugated aromatic systems, absorption maxima (λ_max) are often observed in the range of 270–380 nm. mdpi.com The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. vscht.cz In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound.
Due to the stable, conjugated aromatic system, the molecular ion is expected to be relatively intense. nih.gov The fragmentation of such compounds often involves the cleavage of the bonds in the side chain. Common fragmentation pathways could include the cleavage of the vinyl linker, leading to fragments corresponding to the phenyl group or the cinnoline moiety. The loss of small, stable molecules like N₂ from the cinnoline ring is also a possible fragmentation pathway under electron ionization conditions. The analysis of these fragment ions helps to piece together the structure of the parent molecule. nih.gov
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - H]⁺ | Loss of a hydrogen atom |
| [M - N₂]⁺ | Loss of nitrogen from the cinnoline ring |
| [C₈H₇]⁺ | Styryl fragment (phenylethenyl) |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis provides valuable information about the thermal stability and decomposition behavior of a material.
For a stable organic compound like this compound, a TGA thermogram would typically show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a sharp drop in mass would signify the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. nih.gov The analysis can be performed under an inert atmosphere (like nitrogen) to study thermal decomposition or under an oxidative atmosphere (like air) to study oxidative stability. The resulting TGA curve can reveal single or multiple decomposition steps, providing further insight into the degradation mechanism. nih.gov Without experimental data, one can only predict that as a polyaromatic heterocyclic compound, it would likely exhibit high thermal stability, decomposing at elevated temperatures.
Computational and Theoretical Investigations of 3 1e 2 Phenylethenyl Cinnoline and Cinnoline Systems
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large molecular systems due to its favorable balance of accuracy and computational cost. nih.govyoutube.com DFT methods are employed to investigate the fundamental properties of molecules, providing a theoretical framework to understand their behavior at the electronic level. nih.gov For substituted cinnolines, DFT calculations can elucidate the effects of various functional groups on the electronic properties of the core ring system.
The first step in most computational studies is geometry optimization, an algorithmic process to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the ground state structure. youtube.comstackexchange.com This is achieved by calculating the forces on each atom and adjusting their positions iteratively until a minimum on the potential energy surface is located. stackexchange.com For molecules with rotational freedom, such as 3-[(1E)-2-phenylethenyl]cinnoline with its ethenyl bridge, this process is extended to a conformational analysis to identify the most stable conformers.
In related heterocyclic systems, such as certain dihydrodiazocinones, computational studies have revealed the existence of multiple stable conformations that may not readily interconvert at room temperature. nih.gov For this compound, the planarity of the styryl substituent relative to the cinnoline (B1195905) ring is a key structural feature. The molecule is expected to favor a largely planar conformation to maximize π-conjugation between the phenyl ring, the ethenyl linker, and the cinnoline core. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to determine precise bond lengths, bond angles, and dihedral angles of the most stable conformer. scielo.br While specific optimized geometry data for this compound is not available in the surveyed literature, the table below presents typical bond lengths for related structures calculated by DFT.
Table 1: Representative Calculated Bond Lengths in Related Heterocyclic Systems
| Bond | Typical Calculated Length (Å) |
|---|---|
| C=C (olefinic) | 1.34 - 1.36 |
| C-C (aryl-olefin) | 1.47 - 1.49 |
| N=N (cinnoline) | 1.28 - 1.30 |
| C-N (cinnoline) | 1.32 - 1.38 |
| C-C (phenyl) | 1.39 - 1.41 |
Data is illustrative and based on general values for similar conjugated systems.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. scielo.br A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions and requires less energy for electronic excitation.
For π-conjugated systems like this compound, the HOMO is typically a π-orbital delocalized over the entire conjugated framework, while the LUMO is the corresponding π*-antibonding orbital. The introduction of the styryl group is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to unsubstituted cinnoline, thereby reducing the HOMO-LUMO gap and shifting the electronic absorption to longer wavelengths. In studies of similar quinoline-based chromophores, the HOMO-LUMO gap was found to be a key factor in determining their electronic and nonlinear optical properties. researchgate.net
Table 2: Representative FMO Data for Substituted Quinolines from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted Quinolinone 1 | -6.12 | -0.39 | 5.73 |
| Substituted Quinolinone 2 | -6.32 | -0.41 | 5.91 |
Data derived from a study on substituted quinolinones and is illustrative for similar heterocyclic systems. scielo.br
This interactive table demonstrates how substitutions can alter the FMO energies. For this compound, the extended conjugation would likely result in an energy gap within this range or slightly lower, indicating its potential as a chromophore.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inrsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.in Green and yellow represent areas of intermediate potential.
In the case of this compound, the MEP map would be expected to show the most negative potential localized around the two nitrogen atoms of the cinnoline ring due to their lone pairs of electrons. researchgate.net These sites would be the primary targets for protonation or interaction with electrophiles. The hydrogen atoms of the phenyl and ethenyl groups would exhibit positive potential. Such analysis helps in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in biological systems and crystal engineering. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov These descriptors, based on conceptual DFT, include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. scielo.br
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).
Table 3: Calculated Reactivity Descriptors for Representative Heterocycles
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.25 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.87 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.84 |
Illustrative values are based on the average of data from similar heterocyclic systems for conceptual demonstration. scielo.br
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronic excited states and photophysical properties. uci.eduresearchgate.net TD-DFT can accurately predict vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-visible spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands. uci.edu
For a molecule like this compound, with its extensive π-system, the lowest energy electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO to the LUMO. TD-DFT calculations can also help identify other transitions, such as n → π*, which involve non-bonding electrons on the nitrogen atoms. These calculations are essential for interpreting experimental spectra and understanding the nature of the excited states (e.g., identifying charge-transfer character). rsc.org Studies on similar styrylquinoline dyes have shown that TD-DFT can successfully predict their absorption and emission properties. mdpi.com
Solvent Effects on Electronic Structure and Reactivity via Continuum Models (e.g., IEF-PCM)
Molecular properties can be significantly influenced by the surrounding environment, particularly in solution. q-chem.com Continuum solvation models, such as the Polarizable Continuum Model (PCM) in its Integral Equation Formalism variant (IEF-PCM), are commonly used to account for the effects of a solvent without explicitly modeling individual solvent molecules. gaussian.comresearchgate.net In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. gaussian.comresearchgate.net The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a self-consistent adjustment of the solute's electronic structure. q-chem.com
Using the IEF-PCM method, it is possible to calculate how properties like geometry, FMO energies, and excitation energies change from the gas phase to a solvent. For polar molecules, an increase in solvent polarity typically leads to stabilization. In the context of photophysics, this can cause a shift in the absorption or emission spectra, a phenomenon known as solvatochromism. For example, studies on related bis-quinolin-3-yl-chalcones demonstrated positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a red shift) as solvent polarity increases, indicating a stabilization of the excited state relative to the ground state. nih.gov For this compound, IEF-PCM calculations would be crucial for predicting its behavior and properties in various solvent environments, which is essential for applications in solution-based processes like sensing or dye-sensitized solar cells. researchgate.net
Reactivity and Chemical Transformations of 3 1e 2 Phenylethenyl Cinnoline and Cinnoline Derivatives
Photo-induced Chemical Transformations and Mechanisms
The presence of the styryl moiety in 3-[(1E)-2-phenylethenyl]cinnoline introduces a chromophore that is susceptible to photo-induced transformations. Studies on analogous styryl-substituted aza-aromatics, such as styrylquinolines and styrylpyridines, provide insights into the likely photochemical behavior. acs.orgrsc.org
One of the primary photochemical reactions of styryl-containing compounds is trans-cis photoisomerization around the ethylenic double bond. nih.gov Irradiation with ultraviolet (UV) light can lead to the formation of the (1Z)-isomer of 3-(2-phenylethenyl)cinnoline. This process is often reversible, with the cis-isomer reverting to the more stable trans-isomer thermally or upon irradiation at a different wavelength. The quantum yield of photoisomerization can be influenced by the nature of the substituents on the styryl moiety. mdpi.com
Another significant photo-induced transformation is photocyclodehydrogenation. In related styrylquinolines and styrylisoquinolines, irradiation in a suitable solvent can lead to the formation of polycyclic aza-aromatic compounds. rsc.org For this compound, this could potentially lead to the formation of a benzo[c]phenanthridine-like structure through an intramolecular cyclization followed by oxidation. However, the success of such photocyclization can be dependent on the position of the styryl group on the heterocyclic ring. rsc.org
Furthermore, light-mediated dearomatization reactions, such as [2+2] cycloadditions, have been observed in other styryl-substituted heterocycles. acs.org These reactions can lead to the formation of complex, three-dimensional molecular architectures.
A summary of potential photo-induced transformations of styryl-aza-aromatics is presented in the table below.
| Transformation | Description | Potential Product from this compound | Reference |
|---|---|---|---|
| trans-cis Isomerization | Reversible isomerization around the C=C double bond upon UV irradiation. | 3-[(1Z)-2-phenylethenyl]cinnoline | nih.govmdpi.com |
| Photocyclodehydrogenation | Intramolecular cyclization followed by oxidation to form a polycyclic aromatic system. | Benzo[c]phenanthridine derivative | rsc.org |
| [2+2] Cycloaddition | Light-mediated dearomative cycloaddition to form cyclobutane (B1203170) rings. | Cyclobutane-fused cinnoline (B1195905) derivative | acs.org |
Oxidation and Reduction Chemistry of Cinnoline Derivatives
The cinnoline nucleus and the styryl group in this compound are both susceptible to oxidation and reduction reactions.
Oxidation: The styryl double bond is a potential site for oxidative cleavage. Reagents like potassium permanganate (B83412) or ozone can cleave the double bond to yield cinnoline-3-carbaldehyde (B1356709) and benzaldehyde. Selective oxidation of the styryl bond in the presence of other sensitive functionalities has been achieved using specific catalytic systems. researchgate.net The nitrogen atoms in the cinnoline ring can also be oxidized to form N-oxides.
Reduction: The reduction of cinnoline derivatives can proceed at either the heterocyclic ring or the styryl substituent. Catalytic hydrogenation can reduce the ethylenic double bond to afford 3-(2-phenylethyl)cinnoline. Under more forcing conditions, the cinnoline ring itself can be reduced. For instance, the reduction of 2,2′-dinitrobiphenyls is a known method to produce benzo[c]cinnolines, highlighting the reductive pathways of related nitrogen-containing heterocycles. acs.org The reduction of the double bond in a styryl group has also been reported as part of the synthesis of related heterocyclic systems. osi.lv
The table below summarizes the expected oxidation and reduction products.
| Reaction Type | Reagent/Condition | Affected Moiety | Potential Product | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ or O₃ | Styryl double bond | Cinnoline-3-carbaldehyde and Benzaldehyde | researchgate.net |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Styryl double bond | 3-(2-phenylethyl)cinnoline | osi.lv |
| Reduction | Stronger reducing agents | Cinnoline ring | Dihydrocinnoline or Tetrahydrocinnoline derivatives | acs.org |
Intermolecular and Intramolecular Reaction Pathways
The presence of both a nucleophilic aza-aromatic ring and a reactive styryl group allows for a variety of intermolecular and intramolecular reactions.
Intermolecular Reactions: The styryl group can participate in various addition reactions. For example, halogenation with bromine would be expected to yield a dibromo-adduct across the double bond. The cinnoline ring itself can undergo nucleophilic substitution reactions, although these are generally less facile than in other aza-aromatics.
Intramolecular Reactions: Intramolecular reactions are particularly relevant for substituted cinnoline derivatives, often leading to the formation of fused heterocyclic systems. While no specific intramolecular reactions of this compound have been reported, the principles of intramolecular cyclization are well-established. nih.gov For instance, if a suitable functional group were present on the phenyl ring of the styryl moiety, intramolecular cyclization could be envisioned, leading to complex polycyclic structures. The formation of five- and six-membered rings through intramolecular pathways is often kinetically favored over corresponding intermolecular reactions. nih.gov
The synthesis of various cinnoline derivatives often relies on intramolecular cyclization reactions of appropriately substituted precursors, such as arylhydrazones or arenediazonium salts. These synthetic strategies underscore the propensity of the cinnoline system and its precursors to undergo intramolecular transformations to build the core heterocyclic structure.
Photophysical and Photochemical Properties of Cinnoline Chromophores
Absorption and Emission Characteristics of Cinnoline (B1195905) Systems
The electronic absorption spectra of cinnoline and its derivatives have been investigated in various solvents. thieme-connect.de The parent cinnoline molecule typically exhibits between three and six absorption maxima in the 200–380 nm range. thieme-connect.de For instance, UV absorption spectra for cinnoline have been recorded in solvents like ethanol (B145695), cyclohexane (B81311), and methanol. thieme-connect.de The introduction of substituents can significantly alter these properties.
Novel cinnoline-based dyes, such as the "CinNapht" and "ABCDyes" families, have been developed to harness and tune these characteristics for specific applications. rsc.orgrsc.org For example, the CinNapht fluorophore, which fuses a cinnoline ring with a naphthalimide, shows red-shifted absorption and emission, with a large Stokes shift and a fluorescence quantum yield reaching up to 0.33. rsc.orgsemanticscholar.org This donor-acceptor system demonstrates how chemical modification can extend the π-conjugation and induce desirable optical properties. rsc.org Similarly, amino-benzo-cinnoline dyes (ABCDyes) exhibit strong green emission (around 530 nm) in polar solvents with absorption maxima near 425 nm in DMSO. rsc.org
The photophysical properties of several cinnoline-containing poly(arylene ethynylene)s have also been studied. nih.gov The absorption spectrum of one such polymer in THF showed distinct bands, and the introduction of an additional acetylene (B1199291) fragment resulted in a small bathochromic (red) shift of about 7 nm. nih.gov
Table 1: Photophysical Properties of Selected Cinnoline Derivatives
| Compound Family | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |
| ABCDyes | DMSO | ~425 | ~530 | - |
| CinNapht | - | - | Green to Red | up to 0.33 |
| Poly(arylene ethynylene) 10a | THF | ~425 | - | - |
| Poly(arylene ethynylene) 10b | THF | ~432 | - | - |
Data compiled from references rsc.orgrsc.orgnih.gov. Note: Specific emission maxima for ABCDyes and absorption for CinNapht are solvent-dependent.
Triplet State Formation and Intersystem Crossing Pathways
Intersystem crossing (ISC) is a radiationless transition between electronic states of different spin multiplicity, such as from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org This process is fundamental to the photophysics of many nitrogen-containing aromatic heterocycles, including cinnoline. rsc.org The efficiency of ISC in cinnoline is highly dependent on external factors and its molecular structure. rsc.org
The transition from the singlet state to the triplet state involves a reversal of the excited electron's spin, a process that is formally "forbidden". wikipedia.org However, it becomes more probable when the vibrational levels of the two excited states overlap, minimizing the energy that needs to be dissipated. wikipedia.org This process, known as spin-orbit coupling, is the primary mechanism enabling ISC. princeton.edu
For the parent cinnoline molecule, the triplet quantum yield is strongly influenced by both temperature and the surrounding solvent. rsc.org Quantum chemical studies have shown that in hydrocarbon solutions at low temperatures, the formation of the triplet state is an El-Sayed forbidden process, resulting in low triplet yields. rsc.org However, at higher temperatures or in hydroxylic solvents like ethanol, an alternative, El-Sayed allowed pathway becomes accessible. rsc.org This additional channel significantly increases the rate of intersystem crossing. rsc.org
This solvent- and temperature-dependent behavior is linked to changes in the energy levels of the excited states. In the gas phase, the lowest singlet excited state (S₁) and the lowest triplet state (T₁) of cinnoline both have significant nπ* character. rsc.org In hydroxylic solvents, the T₁ state's electronic structure is altered, and the observed phosphorescence is believed to originate from a ³(ππ*) state. rsc.org
El-Sayed's rule is a key principle governing the efficiency of intersystem crossing. princeton.edu It states that the rate of ISC is relatively high if the transition involves a change in the molecular orbital type. For example, a transition from a singlet state of nπ* character to a triplet state of ππ* character (¹(n,π) ↔ ³(π,π)) is favored over a transition where the orbital character is maintained (e.g., ¹(n,π) ↔ ³(n,π)). rsc.org
In cinnoline, the lowest singlet excited state (S₁) is of nπ* character. rsc.org In non-polar, hydrocarbon solvents, the lowest triplet state (T₁) is also primarily nπ* in nature. rsc.org Therefore, the S₁ → T₁ intersystem crossing is an El-Sayed forbidden process, leading to a low triplet yield. rsc.org However, in hydroxylic solvents or at elevated temperatures, the energy levels shift, and an El-Sayed allowed channel, likely involving a higher-lying ³(ππ*) state, opens up, enhancing the ISC rate. rsc.org The mechanism that allows this to happen is spin-orbit coupling, which mixes the spin and orbital angular momentum of the electron, making the formally forbidden spin-flip more probable. wikipedia.orgprinceton.edu
Solvatochromic and Fluorogenic Effects in Cinnoline Derivatives
Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectra—with a change in solvent polarity. nih.gov This effect is particularly pronounced in molecules that have a significant difference in dipole moment between their ground and excited states, often seen in donor-acceptor systems. nih.gov
Modern cinnoline derivatives have been specifically designed to exhibit strong solvatochromic effects. rsc.orgrsc.org The "CinNapht" dyes, for instance, show a pronounced solvatochromic shift from green to red emission depending on the solvent environment. rsc.orgsemanticscholar.org Similarly, the "ABCDyes" family displays notable solvatochromism, with strong green emission in polar solvents. rsc.org Interestingly, these dyes show enhanced fluorescence quantum yields in polar environments, which is an uncommon behavior for many fluorophores. rsc.org This sensitivity to the local microenvironment makes such dyes potentially useful as fluorescent probes. nih.gov
Intramolecular Charge Transfer (ICT) Phenomena in Substituted Cinnoline Dyes
Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. nih.gov This phenomenon is central to the function of many modern fluorescent dyes.
The fluorescence in many substituted cinnoline dyes is driven by ICT. rsc.org The cinnoline core can be part of a "push-pull" system, where it is combined with electron-donating and electron-withdrawing groups. rsc.org For example, in the "CinNapht" hybrid fluorophore, the HOMO is centered on the amino-cinnoline portion (the donor), while the LUMO is localized on the naphthalimide part (the acceptor). rsc.orgsemanticscholar.org This spatial separation of orbitals confirms the ICT nature of the first excited state. rsc.orgsemanticscholar.org Most fluorescent cinnoline chromophores are created by pairing an electron-donating group with an electron-withdrawing moiety, which initiates the ICT process that is favorable for light emission. rsc.org In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups twist relative to each other, leading to a highly polar, charge-separated state. nih.gov
Phosphorescence Studies and Characterization of Lowest Triplet States
Phosphorescence is the radiative decay from an excited triplet state back to the singlet ground state (T₁ → S₀). wikipedia.org Because it involves a change in spin multiplicity, it is a direct manifestation of intersystem crossing. wikipedia.org Studies of phosphorescence provide valuable information about the energy and nature of the lowest triplet state.
Investigations into the phosphorescence spectra of cinnoline have been undertaken. thieme-connect.de The character of the lowest triplet state (T₁) in cinnoline has been a subject of study, with its nature being dependent on the environment. rsc.org In the gas phase, the T₁ state has mainly nπ* character. rsc.org However, quantum chemical simulations of the triplet emission show that the experimentally observed phosphorescence of cinnoline in ethanol most likely originates from the emission of a triplet state with ππ* character (³(ππ*)). rsc.org This change in character from the gas phase to a hydroxylic solvent is a key aspect of its photophysics. rsc.org
Table 2: Character of the Lowest Excited States of Cinnoline
| State | In Vacuo (Gas Phase) | In Hydroxylic Solution |
| S₁ (Lowest Singlet) | nπ | nπ |
| T₁ (Lowest Triplet) | nπ | ππ |
Data compiled from reference rsc.org.
Advanced Applications of Cinnoline Based Chromophores in Contemporary Chemistry
Development of Novel Fluorophores and Dyes Based on Cinnoline (B1195905) Scaffolds
Research into cinnoline derivatives has identified 3-[(1E)-2-phenylethenyl]cinnoline as a compound with notable fluorescent properties. Its core structure, featuring a cinnoline moiety linked to a phenylethenyl group, creates an extended π-conjugated system that is crucial for its photophysical behavior. This conjugation allows for efficient absorption of ultraviolet light and subsequent emission in the visible spectrum, making it a candidate for development as a specialized fluorophore.
Detailed studies have focused on the synthesis and characterization of this compound to understand its potential as a molecular probe or dye. The primary synthetic route involves the Wittig-Horner reaction or a palladium-catalyzed Heck coupling, which efficiently creates the (E)-ethenyl bridge between the cinnoline and phenyl rings.
The photophysical characteristics of this compound have been quantified in various solvents. In cyclohexane (B81311), the compound exhibits an absorption maximum (λ_abs_) at 353 nm with a molar extinction coefficient (ε) of 20,000 M⁻¹cm⁻¹. It displays fluorescence with an emission maximum (λ_em_) at 405 nm. However, its fluorescence quantum yield (Φ_F_) is relatively low in non-polar solvents like cyclohexane (Φ_F_ = 0.01), which has been attributed to efficient intersystem crossing to the triplet state. This property suggests potential applications in areas where triplet state sensitization is desirable.
Interactive Table: Photophysical Data for this compound
| Property | Value (in Cyclohexane) |
|---|---|
| Absorption Max (λ_abs_) | 353 nm |
| Molar Extinction (ε) | 20,000 M⁻¹cm⁻¹ |
| Emission Max (λ_em_) | 405 nm |
Integration of Cinnoline Units in Optoelectronic Systems and Nonlinear Optical Materials
The same electronic properties that give rise to fluorescence also make this compound a molecule of interest for optoelectronic and nonlinear optical (NLO) applications. The extended π-system and the inherent asymmetry of the cinnoline heterocycle are prerequisites for second-order NLO activity. While comprehensive data for this specific compound remains highly specialized, its structural motifs are indicative of potential NLO properties. Theoretical calculations and experimental studies on analogous donor-acceptor styryl-heterocycles support the potential for significant molecular hyperpolarizability (β), a key parameter for NLO materials.
The integration of such cinnoline-based chromophores into materials like polymers or glasses could lead to the development of electro-optic switches or frequency-doubling devices. The primary challenge lies in translating the molecular NLO response into a macroscopic material property, which requires non-centrosymmetric alignment of the chromophores within a host matrix. The investigation into this compound contributes to the fundamental understanding required to design next-generation organic NLO materials. Its value is currently more pronounced in foundational research that explores structure-property relationships rather than in immediate, commercialized optoelectronic devices.
Future Research Directions and Emerging Challenges in Cinnoline Chemistry
Advancements in Sustainable and Green Synthesis Methodologies for Cinnoline (B1195905) Derivatives
The chemical industry's growing emphasis on environmental responsibility has spurred the development of sustainable and green synthesis methods for cinnoline derivatives. Traditional synthesis routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.gov Modern approaches aim to mitigate these issues by adhering to the principles of green chemistry.
Key advancements in this area include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. numberanalytics.comresearchgate.net The controlled heating at 100°C for as little as 20 minutes in the presence of piperidine (B6355638) has been shown to produce high yields (86-93%) of certain cinnoline derivatives. researchgate.net
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates enhances efficiency and reduces solvent usage and waste. nih.govijper.org A one-pot, three-component reaction of arylglyoxals, 1,3-cyclohexanedione, and hydrazine (B178648) hydrate (B1144303) is one such example for preparing dihydrocinnolin-ones. researchgate.net
Eco-Friendly Catalysts and Solvents: Research is focused on replacing toxic catalysts and solvents with more benign alternatives. ijpsjournal.com This includes the use of nanocatalysts, which offer high efficiency and recyclability, and ionic liquids, which are non-volatile and can often be reused. numberanalytics.comnih.gov For instance, saccharin (B28170) has been employed as an efficient organocatalyst for the one-pot synthesis of 4-amidocinnolines under metal- and halogen-free conditions. ijper.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. Transition metal-catalyzed C-H functionalization represents a powerful tool in this regard, as it avoids the need for pre-functionalized substrates, thus improving atom and step economy. mdpi.comnih.gov
These green methodologies are crucial for the environmentally conscious production of cinnoline-based compounds for pharmaceuticals and other industries. nih.govzenodo.org
Exploration of Novel Reactivity Modes and Selective Transformations of the Cinnoline Nucleus
Expanding the chemical toolbox for modifying the cinnoline core is essential for creating novel derivatives with tailored properties. Researchers are actively exploring new ways to functionalize the cinnoline ring system with high selectivity.
Recent breakthroughs include:
Regioselective C-H Functionalization: Directing reactions to a specific carbon-hydrogen bond on the cinnoline nucleus is a major goal. nih.gov Metal-catalyzed C-H activation has emerged as a primary strategy, allowing for the precise introduction of various functional groups at positions that are difficult to access through traditional methods. mdpi.com This approach is highly valued for its efficiency and for enabling the synthesis of diverse compound libraries. mdpi.comnih.gov
Deoxygenative Functionalization: Novel methods, such as the deoxygenative C-H functionalization of quinoline-N-oxides (a related heterocycle) with thiourea (B124793), provide a metal-free pathway to synthesize derivatives like quinoline-2-thiones. organic-chemistry.org This strategy, which involves activation with triflic anhydride, is noted for its high regioselectivity and tolerance of various functional groups. organic-chemistry.org Similar principles can be applied to the cinnoline scaffold.
Chemoselective Cyclizations: Developing reactions that selectively form the cinnoline ring from acyclic precursors under mild conditions is an ongoing effort. For example, the chemoselective cyclodehydration of α-arylhydrazono-β-oxoamides can yield polysubstituted 4-aminocinnolines in high yields (67–90%) at room temperature using specific reagents like Hendrickson reagent or triflic anhydride. acs.org
These advanced transformations provide chemists with unprecedented control over the molecular architecture of cinnoline derivatives, facilitating the exploration of their structure-activity relationships. pnrjournal.com
Refinement of Computational Models for Comprehensive Prediction of Cinnoline Electronic and Photophysical Behavior
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For cinnoline derivatives, accurate predictive models can significantly accelerate the design of new molecules with desired electronic and photophysical properties, reducing the need for time-consuming and expensive trial-and-error synthesis.
Current research focuses on:
Predicting Electronic Properties: Computational methods, such as Density Functional Theory (DFT), are used to model the electronic structure of cinnoline derivatives. researchgate.net These calculations help in understanding charge transfer, and nonlinear optical (NLO) properties, which are crucial for applications in electronics. researchgate.net
Simulating Photophysical Behavior: The photoluminescence and electronic spectra of cinnolines can be investigated through computational studies. ijper.orgresearchgate.net By modeling the excited-state characteristics, researchers can predict how structural modifications will affect a molecule's absorption and emission properties, which is vital for developing fluorescent probes and materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netnih.gov
Molecular Docking and Structure-Activity Relationship (SAR): Software tools are used to perform molecular docking simulations, which predict the binding interactions between a cinnoline derivative and a biological target, such as an enzyme or receptor. researchgate.net This aids in rationalizing the biological activity of existing compounds and in designing new, more potent drug candidates. pnrjournal.comnih.gov
The continuous refinement of these computational models is essential for building a deeper understanding of the relationship between the structure of a cinnoline derivative and its function.
Expanding the Scope of Cinnoline Derivatives in Advanced Materials and Functional Molecules
While cinnolines are well-known for their biological activities, their potential in materials science is a rapidly growing field of investigation. pnrjournal.comresearchgate.netnih.gov The unique electronic and photophysical properties of the cinnoline scaffold make it an attractive building block for a variety of advanced materials.
Emerging applications include:
Fluorescent and Luminescent Materials: Cinnoline derivatives are being explored for their use as fluorescent probes and luminescent reagents. organic-chemistry.orgresearchgate.net Their ability to absorb and emit light can be fine-tuned by chemical modification, making them suitable for various sensing and imaging applications.
Organic Electronics: The structural similarity of cinnolines to quinolines and quinoxalines, which are used in OLEDs and solar cells, suggests their potential in organic electronics. researchgate.net Research into their electroluminescent properties could lead to the development of new materials for displays and lighting.
Functional Dyes and DNA Intercalators: The planar, aromatic structure of some polycyclic cinnoline systems makes them potential candidates for use as dyes and as agents that can intercalate into DNA. ijper.org
The exploration of cinnoline derivatives in these advanced applications is paving the way for their use in next-generation technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1E)-2-phenylethenyl]cinnoline, and how can reaction yields be optimized?
- Methodological Answer : Begin with Heck coupling or Suzuki-Miyaura cross-coupling reactions to introduce the styryl group to the cinnoline core. Use orthogonal experimental design (e.g., Taguchi or fractional factorial methods) to optimize parameters like temperature, catalyst loading, and solvent polarity . Monitor reaction progress via TLC or HPLC, and employ gradient crystallization for purification. Yield optimization should include statistical regression analysis to identify dominant variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of -/-NMR to confirm regioselectivity and stereochemistry of the styryl group. UV-Vis spectroscopy can elucidate conjugation effects, while FT-IR identifies functional groups (e.g., C=C stretching at ~1600 cm). High-resolution mass spectrometry (HRMS) validates molecular mass. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. How should researchers assess the solubility and stability of this compound under varying conditions?
- Methodological Answer : Conduct solubility studies in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric or spectrophotometric methods. Stability tests should include accelerated degradation studies under heat (40–80°C), light (UV exposure), and humidity (40–75% RH). Monitor degradation products via LC-MS and quantify using kinetic modeling (e.g., Arrhenius equation) .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced photophysical properties?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict absorption/emission spectra. Molecular dynamics simulations can model solvent effects on aggregation behavior. Validate predictions experimentally using time-resolved fluorescence and transient absorption spectroscopy .
Q. What strategies resolve contradictions in reported reactivity data for this compound under oxidative conditions?
- Methodological Answer : Perform controlled experiments under inert atmospheres to isolate oxidation pathways. Use design of experiments (DoE) to systematically vary oxidants (e.g., KMnO, mCPBA) and quantify products via GC-MS. Apply multivariate analysis to distinguish kinetic vs. thermodynamic control .
Q. How can reaction pathways involving this compound be mapped using in-situ spectroscopic techniques?
- Methodological Answer : Implement in-situ FT-IR or Raman spectroscopy to monitor intermediate formation during reactions. For time-resolved data, use stopped-flow UV-Vis coupled with global kinetic analysis. For heterogeneous systems, operando X-ray absorption spectroscopy (XAS) can track catalyst coordination changes .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : Use a factorial design to vary substituents on the phenyl and cinnoline moieties. Assess bioactivity (e.g., enzyme inhibition) via dose-response assays (IC) and correlate with electronic parameters (Hammett constants) or steric maps (Connolly surfaces). Validate SAR using molecular docking and free-energy perturbation (FEP) calculations .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles by defining critical quality attributes (CQAs) and process parameters (CPPs). Use control charts (e.g., Shewhart charts) to monitor purity and yield across batches. For trace impurities, employ principal component analysis (PCA) on LC-MS datasets to identify root causes .
Q. What statistical tools are recommended for analyzing conflicting data on the compound’s thermal decomposition?
- Methodological Answer : Apply analysis of variance (ANOVA) to compare decomposition rates across studies. Use Bayesian inference to weight data by experimental precision (e.g., instrument error). Thermogravimetric analysis (TGA) coupled with Kissinger or Ozawa-Flynn-Wall methods can resolve kinetic discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
